molecular formula C16H12ClFO3S B2400139 2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid CAS No. 301194-42-3

2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid

Cat. No.: B2400139
CAS No.: 301194-42-3
M. Wt: 338.78
InChI Key: YOSTYLCSFOUGCX-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid typically involves the reaction of 4-chlorothiophenol with 4-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid
  • 2-[(carboxymethyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid

Uniqueness

2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-4-(4-fluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO3S/c17-11-3-7-13(8-4-11)22-15(16(20)21)9-14(19)10-1-5-12(18)6-2-10/h1-8,15H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSTYLCSFOUGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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